

Application Notes and Protocols for the Detection of Tetrasul in Environmental Samples

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Compound of Interest

Compound Name: Tetrasul

Cat. No.: B1683111

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Introduction

Tetrasul is an organochlorine acaricide used to control mites on various crops.^[1] Its persistence in the environment necessitates reliable and sensitive analytical methods for monitoring its presence in environmental matrices such as soil and water. These application notes provide detailed protocols for the detection and quantification of **Tetrasul**, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established practices for the analysis of organochlorine pesticides in environmental samples and serve as a comprehensive guide for laboratory personnel.

Chemical Profile of Tetrasul

Property	Value
IUPAC Name	1,2,4-trichloro-5-[(4-chlorophenyl)sulfanyl]benzene[2]
Synonyms	4-chlorophenyl 2,4,5-trichlorophenyl sulfide, Animert, V-101[1]
CAS Number	2227-13-6[1][3]
Molecular Formula	C ₁₂ H ₆ Cl ₄ S[1][2][3]
Molecular Weight	324.05 g/mol [3]

Analytical Methodologies

The primary analytical techniques for the determination of **Tetrasul** residues in environmental samples are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of thermally stable and volatile compounds like many organochlorine pesticides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly suitable for the analysis of a wide range of pesticides, including those that may be thermally labile.[5] It often requires minimal sample cleanup.[5]

Experimental Protocols

The following protocols provide a framework for the analysis of **Tetrasul** in water and soil samples. Note: These are general procedures and may require optimization and validation for specific laboratory conditions and sample matrices.

Protocol 1: Determination of Tetrasul in Water Samples by GC-MS

This protocol details the extraction of **Tetrasul** from water samples using liquid-liquid extraction (LLE) followed by analysis with GC-MS.

1. Sample Collection and Preservation:

- Collect water samples in 1-liter amber glass bottles to prevent photodegradation.
- If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of water.
- Store samples at 4°C and extract within 7 days of collection.

2. Extraction (Liquid-Liquid Extraction):

- Measure 500 mL of the water sample into a 1 L separatory funnel.
- Spike the sample with an appropriate internal standard (e.g., a deuterated organochlorine pesticide).
- Add 60 mL of dichloromethane to the separatory funnel.
- Shake vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate for at least 10 minutes.
- Drain the lower organic layer (dichloromethane) into a flask.
- Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.
- Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injector: Splitless mode, 250°C
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp 1: 25°C/min to 150°C
 - Ramp 2: 3°C/min to 200°C
 - Ramp 3: 8°C/min to 280°C, hold for 10 minutes
- MS Transfer Line: 280°C
- Ion Source: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quantification:

- Create a calibration curve using **Tetrasul** standards of known concentrations.
- Quantify the **Tetrasul** concentration in the sample by comparing its peak area to the calibration curve, using the internal standard for correction.

Protocol 2: Determination of Tetrasul in Soil Samples by LC-MS/MS using QuEChERS

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample preparation, followed by LC-MS/MS analysis. The QuEChERS method is

known for its high recovery and efficiency in pesticide residue analysis from complex matrices. [6]

1. Sample Collection and Preparation:

- Collect soil samples from the top 15 cm of the soil layer.
- Air-dry the soil samples at room temperature, and then sieve them through a 2 mm mesh to remove large debris.
- Homogenize the sieved soil before extraction.

2. Extraction and Cleanup (QuEChERS):

- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO_4 , 50 mg PSA).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - Start at 5% B, hold for 1 min
 - Linear gradient to 95% B over 8 min
 - Hold at 95% B for 2 min
 - Return to 5% B and equilibrate for 3 min
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Ion Source: Electrospray Ionization (ESI), positive mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Quantification:

- Develop a matrix-matched calibration curve to compensate for matrix effects.
- Quantify **Tetrasul** by comparing the peak area from the sample to the matrix-matched calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides similar to **Tetrasul** in environmental samples. Note: These values are illustrative and actual performance characteristics (LOD, LOQ, Recovery) must be determined during method validation for **Tetrasul**.

Analytical Method	Matrix	Analyte	LOD (µg/kg or µg/L)	LOQ (µg/kg or µg/L)	Average Recovery (%)	RSD (%)	Reference
GC-NPD	Soil	Various Pesticides	0.1 - 10.4 µg/kg	-	68.5 - 112.1	1.8 - 6.2	[1]
GC/Q-TOF	Soil	Various Pesticides	-	10 µg/L (spiked)	70 - 120	< 15	[7]
HPLC/MS	Rice, Soil, Water	Tetraniliprole	1.55 - 3.09 µg·kg ⁻¹	5.16 - 10.29 µg·kg ⁻¹	83.97 - 112.18	2.58 - 15.92	[6]
LC-MS/MS	Water	Various Pesticides	-	0.020 - 0.1 µg/L	-	-	[8]

Visualizations

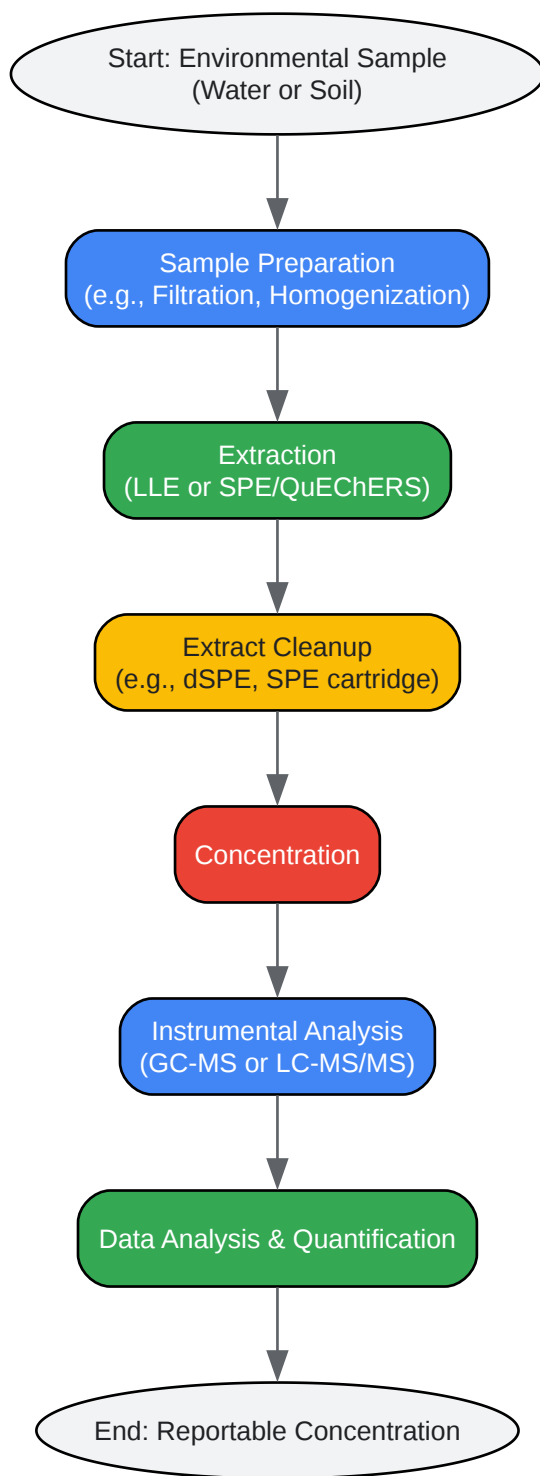
Experimental Workflow for Tetrasul Analysis in Soil



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Caption: Workflow for **Tetrasul** analysis in soil samples.

Logical Relationship of Analytical Steps



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